REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]([NH:19][C:20]([C:22]2([NH:37]C(=O)OC(C)(C)C)[CH2:27][CH2:26][N:25]([C:28]3[C:29]4[CH:36]=[CH:35][NH:34][C:30]=4[N:31]=[CH:32][N:33]=3)[CH2:24][CH2:23]2)=[O:21])[CH2:16][CH2:17][OH:18])=[CH:11][CH:10]=1>ClCCl>[NH2:37][C:22]1([C:20]([NH:19][CH:15]([C:12]2[CH:11]=[CH:10][C:9]([Cl:8])=[CH:14][CH:13]=2)[CH2:16][CH2:17][OH:18])=[O:21])[CH2:23][CH2:24][N:25]([C:28]2[C:29]3[CH:36]=[CH:35][NH:34][C:30]=3[N:31]=[CH:32][N:33]=2)[CH2:26][CH2:27]1
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
tert-butyl 4-(1-(4-chlorophenyl)-3-hydroxypropylcarbamoyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylcarbamate
|
Quantity
|
175 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CCO)NC(=O)C1(CCN(CC1)C=1C2=C(N=CN1)NC=C2)NC(OC(C)(C)C)=O
|
Name
|
Intermediate 36
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CCO)NC(=O)C1(CCN(CC1)C=1C2=C(N=CN1)NC=C2)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 20° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was purified by preparative HPLC
|
Type
|
CUSTOM
|
Details
|
The pure fractions were evaporated to dryness
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCN(CC1)C=1C2=C(N=CN1)NC=C2)C(=O)NC(CCO)C2=CC=C(C=C2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99 mg | |
YIELD: PERCENTYIELD | 69.8% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]([NH:19][C:20]([C:22]2([NH:37]C(=O)OC(C)(C)C)[CH2:27][CH2:26][N:25]([C:28]3[C:29]4[CH:36]=[CH:35][NH:34][C:30]=4[N:31]=[CH:32][N:33]=3)[CH2:24][CH2:23]2)=[O:21])[CH2:16][CH2:17][OH:18])=[CH:11][CH:10]=1>ClCCl>[NH2:37][C:22]1([C:20]([NH:19][CH:15]([C:12]2[CH:11]=[CH:10][C:9]([Cl:8])=[CH:14][CH:13]=2)[CH2:16][CH2:17][OH:18])=[O:21])[CH2:23][CH2:24][N:25]([C:28]2[C:29]3[CH:36]=[CH:35][NH:34][C:30]=3[N:31]=[CH:32][N:33]=2)[CH2:26][CH2:27]1
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
tert-butyl 4-(1-(4-chlorophenyl)-3-hydroxypropylcarbamoyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylcarbamate
|
Quantity
|
175 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CCO)NC(=O)C1(CCN(CC1)C=1C2=C(N=CN1)NC=C2)NC(OC(C)(C)C)=O
|
Name
|
Intermediate 36
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CCO)NC(=O)C1(CCN(CC1)C=1C2=C(N=CN1)NC=C2)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 20° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was purified by preparative HPLC
|
Type
|
CUSTOM
|
Details
|
The pure fractions were evaporated to dryness
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCN(CC1)C=1C2=C(N=CN1)NC=C2)C(=O)NC(CCO)C2=CC=C(C=C2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99 mg | |
YIELD: PERCENTYIELD | 69.8% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]([NH:19][C:20]([C:22]2([NH:37]C(=O)OC(C)(C)C)[CH2:27][CH2:26][N:25]([C:28]3[C:29]4[CH:36]=[CH:35][NH:34][C:30]=4[N:31]=[CH:32][N:33]=3)[CH2:24][CH2:23]2)=[O:21])[CH2:16][CH2:17][OH:18])=[CH:11][CH:10]=1>ClCCl>[NH2:37][C:22]1([C:20]([NH:19][CH:15]([C:12]2[CH:11]=[CH:10][C:9]([Cl:8])=[CH:14][CH:13]=2)[CH2:16][CH2:17][OH:18])=[O:21])[CH2:23][CH2:24][N:25]([C:28]2[C:29]3[CH:36]=[CH:35][NH:34][C:30]=3[N:31]=[CH:32][N:33]=2)[CH2:26][CH2:27]1
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
tert-butyl 4-(1-(4-chlorophenyl)-3-hydroxypropylcarbamoyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylcarbamate
|
Quantity
|
175 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CCO)NC(=O)C1(CCN(CC1)C=1C2=C(N=CN1)NC=C2)NC(OC(C)(C)C)=O
|
Name
|
Intermediate 36
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CCO)NC(=O)C1(CCN(CC1)C=1C2=C(N=CN1)NC=C2)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 20° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was purified by preparative HPLC
|
Type
|
CUSTOM
|
Details
|
The pure fractions were evaporated to dryness
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCN(CC1)C=1C2=C(N=CN1)NC=C2)C(=O)NC(CCO)C2=CC=C(C=C2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99 mg | |
YIELD: PERCENTYIELD | 69.8% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |